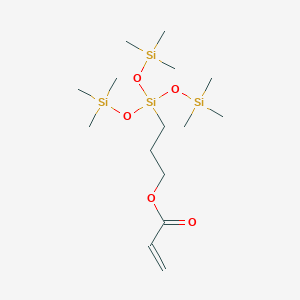
3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate is a silicon-based monomer that can be utilized in the synthesis of copolymers with unique properties. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of similar organosiloxane-acrylate copolymers and related monomers, which can be extrapolated to understand the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related organosiloxane-acrylate copolymers involves novel monomers such as 3-(triethoxysilyl)propyl and 3-(tri-2-propoxysily)propyl methacrylates, which are synthesized through an acid-catalyzed alcohol exchange reaction. These monomers have slower hydrolysis rates compared to 3-(trimethoxysilyl)propyl methacrylate, which could be relevant when considering the stability and reactivity of the compound of interest .
Molecular Structure Analysis
The molecular structure of organosiloxane-acrylate copolymers is characterized using techniques such as NMR and GC for the monomers, and IR and DSC for the copolymers. These methods help in understanding the conversion of monomers to copolymers and the role of silicone-based chain segments in the final polymer properties .
Chemical Reactions Analysis
The reactivity of similar monomers, such as α-trimethylsilyl acrylic acid and its methyl ester, has been studied. These monomers exhibit difficulty in polymerizing through free radical mechanisms due to the steric hindrance provided by the α-trimethylsilyl group. However, they can form solid copolymers with styrene, indicating that the compound may also have specific reactivity patterns when copolymerized with other monomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of copolymers derived from monomers like 3-(trimethoxysilyl)propyl methacrylate are studied using FT-IR, DSC, and TGA. These copolymers exhibit different thermal properties and compositions, which are determined through elemental analysis. The reactivity ratios of the monomers in copolymerization are also calculated, providing insights into the sequence distribution and microstructure of the copolymers . This information is crucial for predicting the behavior of the compound of interest when used in similar copolymerization reactions.
Scientific Research Applications
Synthesis of Complex Multiblock Copolymers
A novel method combining enzymatic monomer synthesis with photocontrolled polymerization was used to prepare complex multiblock copolymers. This included new acrylate monomers synthesized via enzymatic transacylation, polymerized using photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) under low energy blue LED light. This method achieved high monomer conversion with excellent integrity of the end group. The process was successful in preparing polymers containing functional groups, including those related to 3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate (Changkui Fu et al., 2014).
Gas Transport Properties in Polymers
The incorporation of 3-[Tris-(trimethylsiloxy)silyl] propyl acrylate (TRIS-A) in polymers like poly(ethylene glycol) diacrylate (PEGDA) was studied for its impact on gas transport properties. The addition of TRIS-A led to an increase in polymer fractional free volume and significantly increased gas permeability, such as CO2 permeability, without a substantial shift in glass transition temperature (V. Kusuma et al., 2010).
Hydrophobic Coating Applications
A study on branched oligosiloxanes derived from compounds including triethoxy(3-(1,1,1,2,5,5,5-hepatfluoro3 - (perfluoropropan-2-yl) - 4-(trifluoromethyl)pent-3-en-2-yl) oxy)propylsilane, a related compound, showed their application in creating stable hydrophobic coatings. These coatings demonstrated significant hydrophobic properties on surfaces like glass and aluminum (Petr D. Shkinev et al., 2021).
Organosiloxane-Acrylate Copolymer for Improved Mechanical Property and Water Resistance
A study involving the synthesis of monomers related to 3-(trimethoxysilyl)propyl methacrylates, which are structurally similar, indicated that copolymers with high organosiloxane content exhibit excellent mechanical properties and water resistance (Xu Liang, 2003).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
properties
IUPAC Name |
3-tris(trimethylsilyloxy)silylpropyl prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H36O5Si4/c1-11-15(16)17-13-12-14-24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11H,1,12-14H2,2-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBAWVJOPQUAMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CCCOC(=O)C=C)(O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36O5Si4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431353 |
Source


|
| Record name | (3-ACRYLOXYPROPYL)TRIS(TRIMETHYLSILOXY)-SILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate | |
CAS RN |
17096-12-7 |
Source


|
| Record name | (3-ACRYLOXYPROPYL)TRIS(TRIMETHYLSILOXY)-SILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

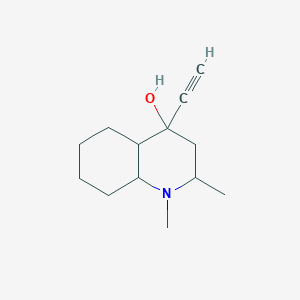
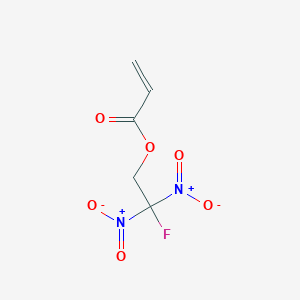
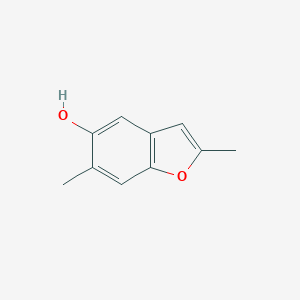
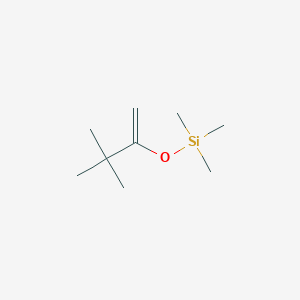
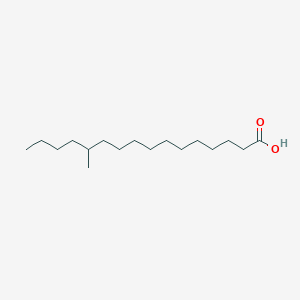
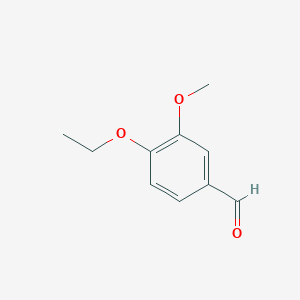
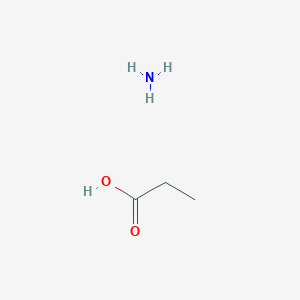
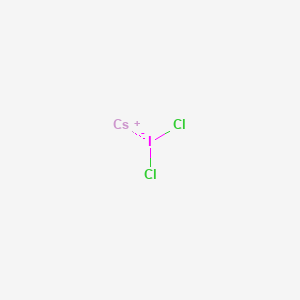
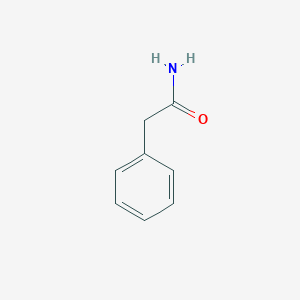
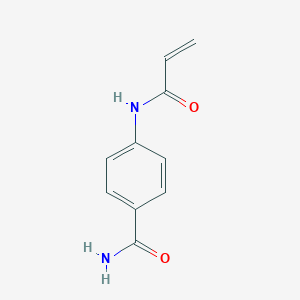
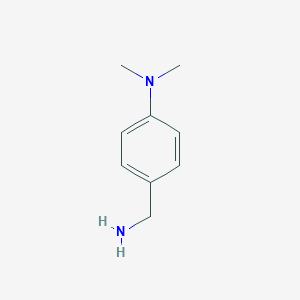
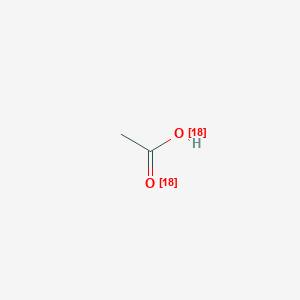
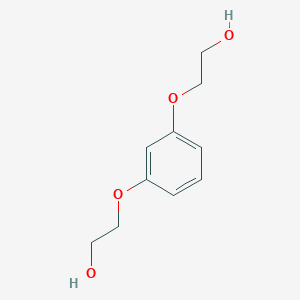
![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)